(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride
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Overview
Description
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride is a chemical compound with the molecular formula C17H26ClN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride typically involves multiple steps. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the benzylcyclobutyl group. The final step involves the formation of the methanone group and the addition of hydrochloride to form the salt. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzylcyclobutyl compounds. Examples include:
- (4-Amino-3-methylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone
- (4-Amino-3-ethylpiperidin-1-yl)-(1-phenylcyclobutyl)methanone
Uniqueness
The uniqueness of (4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-2-16-14-21(12-9-17(16)20)18(22)19(10-6-11-19)13-15-7-4-3-5-8-15;/h3-5,7-8,16-17H,2,6,9-14,20H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSYLUNLFKQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C2(CCC2)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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